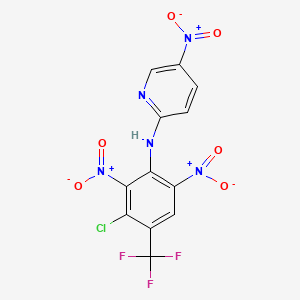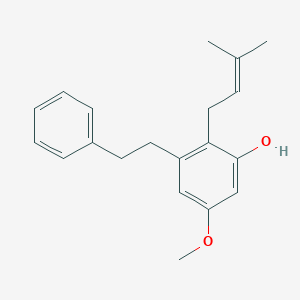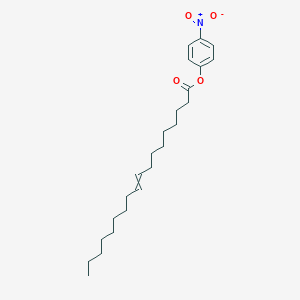
Deca-1,9-dien-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deca-1,9-dien-5-one is an organic compound characterized by a ten-carbon chain with double bonds at the first and ninth positions and a ketone group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Deca-1,9-dien-5-one typically involves the use of alkyne and alkene precursors. One common method is the palladium-catalyzed coupling reaction, which allows for the formation of the conjugated diene system. The reaction conditions often include the use of solvents such as tetrahydrofuran and the presence of a base like potassium carbonate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions: Deca-1,9-dien-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diene into epoxides or other oxygenated derivatives.
Reduction: The ketone group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its reactivity and properties
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid are used under mild conditions.
Reduction: Lithium aluminum hydride in dry ether is a common choice.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products:
Aplicaciones Científicas De Investigación
Deca-1,9-dien-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: this compound is used in the production of fragrances, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism by which Deca-1,9-dien-5-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated diene system allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in metabolic pathways .
Comparación Con Compuestos Similares
Deca-1,9-diyne: Similar in structure but with triple bonds instead of double bonds.
Deca-1,6-dien-9-yne: Contains both double and triple bonds, offering different reactivity.
Nona-1,6-dien-8-yne: A nine-carbon analog with similar functional groups
Uniqueness: Deca-1,9-dien-5-one’s unique combination of a conjugated diene system and a ketone group sets it apart from similar compounds. This structure provides distinct reactivity and potential for diverse applications in various fields of research and industry .
Propiedades
Número CAS |
123976-50-1 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
deca-1,9-dien-5-one |
InChI |
InChI=1S/C10H16O/c1-3-5-7-9-10(11)8-6-4-2/h3-4H,1-2,5-9H2 |
Clave InChI |
BHJREBRUFKVDEE-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCC(=O)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14281847.png)


![N-{3-[Chloro(dimethyl)silyl]-2-methylpropyl}-N-methylprop-2-enamide](/img/structure/B14281853.png)

![1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)-](/img/structure/B14281861.png)
![5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14281873.png)


![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)
methanone](/img/structure/B14281915.png)

![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)
